2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid
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Overview
Description
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid is a deuterated derivative of benzoic acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the deuteration of the precursor compounds. The process may include:
Deuteration of Benzoic Acid: This involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents.
Esterification: The deuterated benzoic acid is then esterified with 5-methylhexanol under acidic conditions to form the ester derivative.
Hydrolysis: The ester is hydrolyzed to yield the final product, this compound.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Helps in understanding metabolic pathways by tracking deuterium-labeled compounds.
Medicine: Potential use in drug development for studying pharmacokinetics and dynamics.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy
Mechanism of Action
The mechanism of action of 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s binding affinity and metabolic stability. This can affect enzyme interactions and receptor binding, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
- Mono-(5-Methylhexyl) Phthalate-[d4]
- 2,3,5,6-Tetradeuterio-4-methoxyaniline
- 4-[(2,3,4,5-tetradeuterio-6-hydroxyphenyl)methylamino]benzoic acid propyl ester
Uniqueness
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid is unique due to its specific deuterium labeling, which provides distinct advantages in studying isotope effects and metabolic pathways. Its structure allows for targeted applications in various scientific fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17)/i3D,4D,8D,9D |
InChI Key |
JKEXECONEPQHOO-ZOLJTDQRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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